

# physicochemical characteristics of 2,3-Dihydro-7-azaindole

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## Compound of Interest

Compound Name: 2,3-Dihydro-7-azaindole

Cat. No.: B079068

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An In-depth Technical Guide to the Physicochemical Characteristics of **2,3-Dihydro-7-azaindole**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2,3-Dihydro-7-azaindole**, also known as 7-azaindoline, is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery.<sup>[1][2]</sup> Structurally, it is a derivative of 7-azaindole, featuring a saturated pyrrole ring fused to a pyridine ring. The parent 7-azaindole scaffold is recognized as a "privileged structure" and a bioisostere of indole, frequently utilized in the development of kinase inhibitors and other therapeutic agents due to its ability to form key hydrogen bond interactions with biological targets.<sup>[3][4][5]</sup> This guide provides a detailed overview of the core physicochemical characteristics of **2,3-Dihydro-7-azaindole**, presenting quantitative data, general experimental methodologies, and logical workflows relevant to its characterization and application.

## Physicochemical Properties

The fundamental physicochemical properties of **2,3-Dihydro-7-azaindole** are summarized below. These parameters are critical for its handling, formulation, and application in synthetic and biological contexts.

Property	Value	Reference(s)
CAS Number	10592-27-5	[6][7]
Molecular Formula	C <sub>7</sub> H <sub>8</sub> N <sub>2</sub>	[6][7]
Molecular Weight	120.15 - 120.16 g/mol	[6][8][9]
Appearance	White to off-white or light yellow/red powder/crystal.[6][8][9]	
Melting Point	78 - 85 °C	[1][6][9]
Boiling Point	114 °C at 10 mmHg	[9]
Solubility	Slightly soluble in water.[1][2] Soluble in Methanol and DMSO (100 mg/mL).[8]	
UV Absorption (λ <sub>max</sub> )	306 nm (in Cyclohexane)	[9]
SMILES	C1Cc2cccnc2N1	[6]
InChI Key	ZFFYPGZDXUPKNK-UHFFFAOYSA-N	[1][6]

## Experimental Protocols & Methodologies

While specific, detailed experimental protocols for the characterization of **2,3-Dihydro-7-azaindole** are not extensively published in readily available literature, standard analytical methods are employed. Below are generalized protocols for synthesis and characterization relevant to this compound class.

### Synthesis: A General Approach

The synthesis of **2,3-Dihydro-7-azaindole** typically involves the reduction of the pyrrole ring of 7-azaindole or the cyclization of appropriately substituted pyridine precursors. A common synthetic strategy involves the hydrogenation of a substituted pyridine. For instance, a general procedure for a related synthesis involves placing a substituted nitropyridine in a flask with a palladium on carbon (Pd/C) catalyst under an argon atmosphere, followed by the addition of

degassed methanol. The system is then flushed with hydrogen and the reaction proceeds under atmospheric pressure.[10]

## Characterization: Melting Point Determination

A standard method for determining the melting point of a solid powder like **2,3-Dihydro-7-azaindole** is the capillary melting point method.

Objective: To determine the temperature range over which the solid sample transitions to a liquid.

Materials:

- **2,3-Dihydro-7-azaindole** sample
- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Thomas-Hoover or digital equivalent)
- Spatula

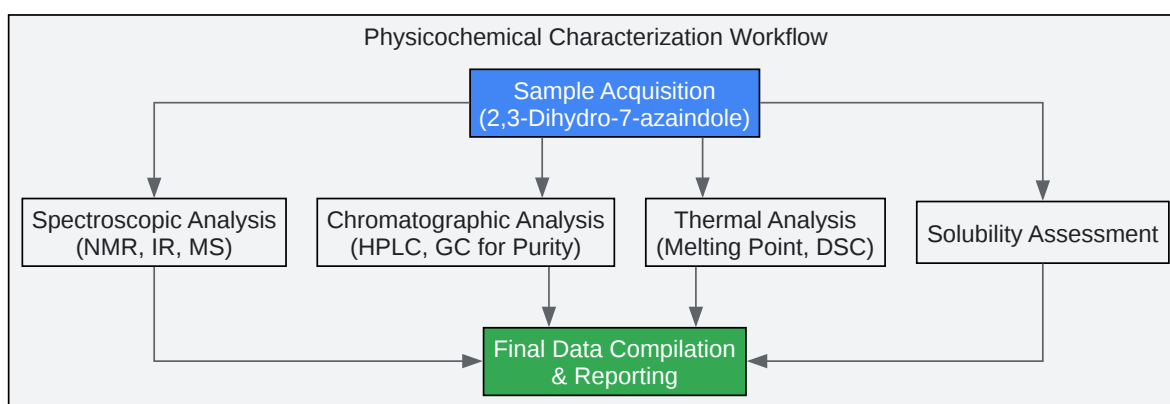
Procedure:

- Ensure the **2,3-Dihydro-7-azaindole** sample is dry and finely powdered.
- Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.
- Place the packed capillary tube into the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (78-85 °C).
- Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
- Observe the sample through the magnifying lens.
- Record the temperature at which the first drop of liquid appears (the lower end of the melting range).

- Record the temperature at which the entire sample has melted into a clear liquid (the upper end of the melting range).

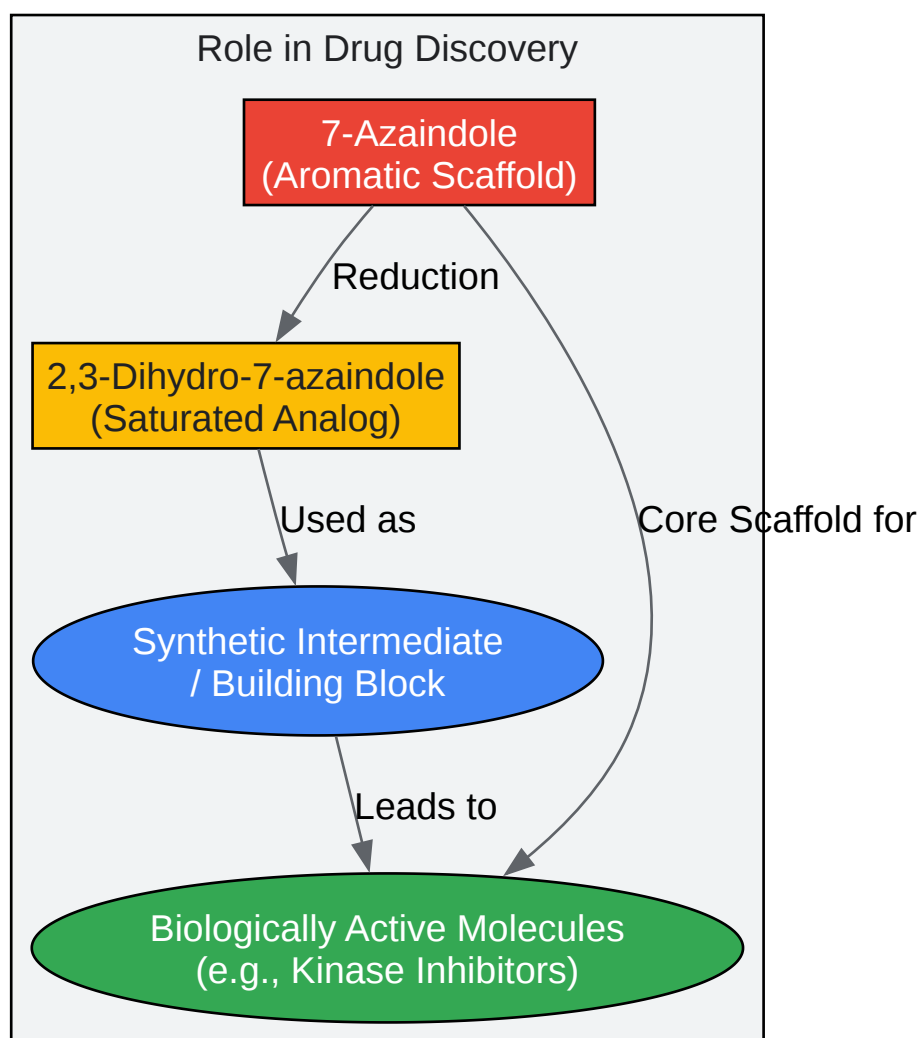
## Visualizations: Workflows and Relationships

To better illustrate the context of **2,3-Dihydro-7-azaindole** in research and development, the following diagrams depict a general characterization workflow and its structural relationship to the parent 7-azaindole scaffold.



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A general workflow for physicochemical characterization.



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Structural and functional relationships in drug discovery.

## Biological Context and Applications

While **2,3-Dihydro-7-azaindole** is primarily classified as a biochemical reagent and a pharmaceutical intermediate, its parent structure, 7-azaindole, is of significant interest in medicinal chemistry.[8] 7-Azaindole derivatives have demonstrated a wide range of biological activities, including analgesic, antihypertensive, and kinase-inhibiting properties.[3][11] They are particularly prominent as scaffolds for kinase inhibitors, which are crucial in oncology.[4][12] The 7-azaindole moiety can act as a hinge-binder, forming critical hydrogen bonds with protein kinases.[5]

Therefore, **2,3-Dihydro-7-azaindole** serves as a valuable starting material or intermediate for synthesizing more complex, biologically active molecules that may retain or modify the therapeutic properties of the core azaindole structure.[1][2] Its saturated ring offers different conformational flexibility and substitution possibilities compared to the flat, aromatic 7-azaindole, enabling chemists to explore a wider chemical space in drug design.

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